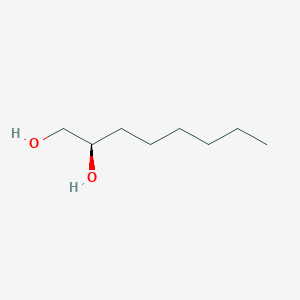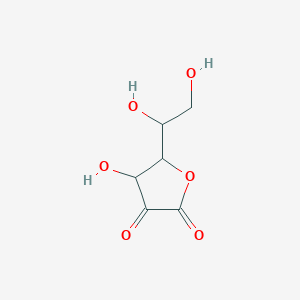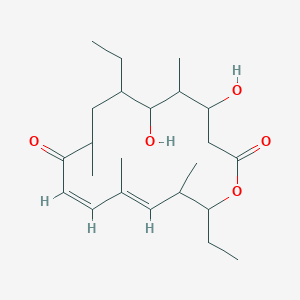
Protylonolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protylonolide is a 16-membered lactone compound derived from the macrolide antibiotic family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Protylonolide involves multiple steps, starting from the precursor compounds. One of the key methods includes the bioconversion of 20-deoxo-20-dihydro-12,13-deepoxy-12,13-dehydrorosaranolide to its final form . This process typically involves the use of specific strains of Micromonospora rosaria, which are engineered to produce the desired compound through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using genetically modified microorganisms. These microorganisms are cultivated under controlled conditions to optimize the yield of the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .
化学反応の分析
Types of Reactions
Protylonolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
科学的研究の応用
Protylonolide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other macrolide antibiotics and studying their chemical properties.
Biology: The compound is used in studies related to microbial metabolism and enzyme functions.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against various bacterial strains.
Industry: It is used in the production of other valuable compounds through bioconversion processes.
作用機序
The mechanism of action of Protylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain. The molecular targets include specific ribosomal proteins and RNA sequences that are crucial for bacterial growth and survival.
類似化合物との比較
Similar Compounds
Rosamicin: A closely related macrolide antibiotic with similar structural features.
Tylactone: Another 16-membered lactone with comparable chemical properties.
20-Deoxorosaramicin: A derivative with slight structural modifications.
Uniqueness
Protylonolide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, effectiveness, and spectrum of activity compared to other similar compounds .
特性
CAS番号 |
74758-60-4 |
|---|---|
分子式 |
C23H38O5 |
分子量 |
394.5 g/mol |
IUPAC名 |
(11Z,13E)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9-,14-11+ |
InChIキー |
YJSXTLYNFBFHAT-TVFNDYRWSA-N |
SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
異性体SMILES |
CCC1CC(C(=O)/C=C\C(=C\C(C(OC(=O)CC(C(C1O)C)O)CC)C)\C)C |
正規SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
同義語 |
20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


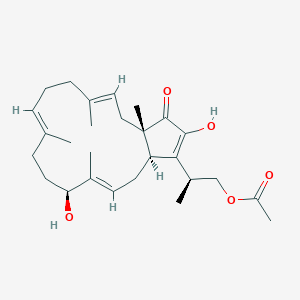
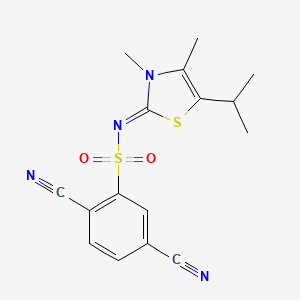
![[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)
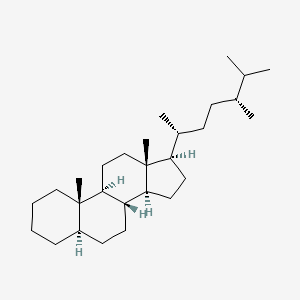
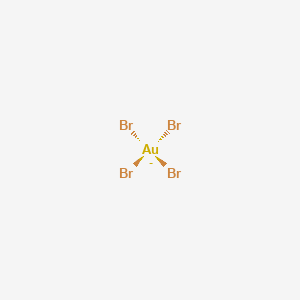
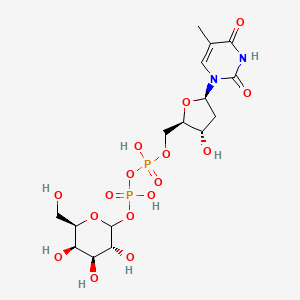
![2-bromo-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide](/img/structure/B1234180.png)
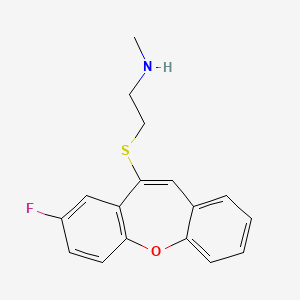
![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide;dihydrochloride](/img/structure/B1234183.png)
![(2Z)-2-[(4R)-1-[(1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1234184.png)
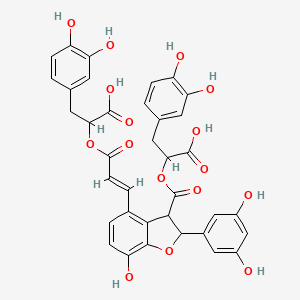
![(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1234187.png)
